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molecular formula C9H12N2OS B8725689 N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea CAS No. 58093-96-2

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-yl)urea

Cat. No. B8725689
M. Wt: 196.27 g/mol
InChI Key: IIJKXCGKMNFKKF-UHFFFAOYSA-N
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Patent
US04036979

Procedure details

A sample of 6,7-dihydrobenzo[b]thiophene is stirred in the cold in 96% sulfuric acid containing 4- 6 mole equivalents of urea. After 1 hour the mixture is poured on ice and the organic phase is removed. Evaporation of the organic phase to dryness in vacuo affords 4,5,6,7-tetrahydrobenzo[b]-thien-4-ylurea.
Name
6,7-dihydrobenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]=[CH:7][CH2:8][CH2:9][C:2]1=2.S(=O)(=O)(O)O.[NH2:15][C:16]([NH2:18])=[O:17]>>[S:1]1[CH:5]=[CH:4][C:3]2[CH:6]([NH:15][C:16]([NH2:18])=[O:17])[CH2:7][CH2:8][CH2:9][C:2]1=2

Inputs

Step One
Name
6,7-dihydrobenzo[b]thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1)C=CCC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After 1 hour the mixture is poured on ice
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the organic phase is removed
CUSTOM
Type
CUSTOM
Details
Evaporation of the organic phase to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1)C(CCC2)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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